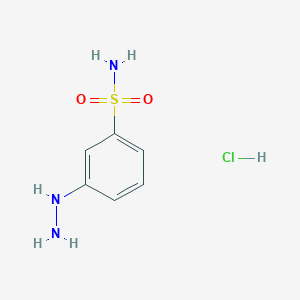

3-Hydrazinylbenzenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

3-hydrazinylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-9-5-2-1-3-6(4-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBJEXGDBXGUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696036 | |

| Record name | 3-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-75-7, 131774-72-6 | |

| Record name | 3-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Methodologies for 4-Hydrazinylbenzenesulfonamide Hydrochloride

Nucleophilic Substitution Using Hydrazine Hydrate

The most well-documented method involves the reaction of 4-chlorobenzenesulfonamide with excess hydrazine hydrate under controlled conditions. This approach, described in a 2019 patent, achieves high yields and purity through optimized temperature and pressure parameters.

Reaction Mechanism

The process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine acts as a nucleophile, displacing the chlorine atom at the para position. The reaction is facilitated by elevated temperatures (121°C) and pressurized nitrogen (1.0 MPa), which enhance reaction kinetics and suppress side reactions.

Key Reaction Parameters

- Molar ratio : 1:10 (4-chlorobenzenesulfonamide : hydrazine hydrate)

- Temperature : 121 ± 1°C

- Pressure : 1.0 MPa

- Reaction time : Until 4-chlorobenzenesulfonamide content ≤ 0.1% (typically 6–8 hours)

Crystallization and Acidification

Post-reaction processing critically influences product purity:

Experimental Data and Process Optimization

Yield and Purity Across Experimental Conditions

The patent provides comparative data for three embodiments, highlighting the reproducibility of this method:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Hydrazine hydrate (kg) | 62.5 | 56.3 | 68.8 |

| Reaction time (hours) | 6.5 | 7.2 | 5.8 |

| Yield (%) | 97.5 | 95.2 | 98.1 |

| HPLC purity (%) | 98.7 | 97.9 | 99.3 |

These results demonstrate robustness across moderate variations in hydrazine stoichiometry (1.0–1.1 kmol per 0.1 kmol substrate). The high purity (>97%) underscores the method’s industrial applicability.

Challenges in Meta-Isomer Synthesis

Positional Isomer Considerations

The absence of literature on 3-hydrazinylbenzenesulfonamide hydrochloride suggests synthetic challenges unique to the meta position:

- Steric effects : The meta configuration may hinder nucleophilic attack due to unfavorable orbital alignment.

- Electronic factors : Electron-withdrawing sulfonamide groups deactivate the benzene ring, requiring harsher conditions for meta-substitution.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted hydrazinylbenzenesulfonamide derivatives.

Scientific Research Applications

3-Hydrazinylbenzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylbenzenesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS 17852-52-7)

- Molecular Formula : C₆H₉N₃O₂S·HCl

- Key Differences : Positional isomer with the hydrazinyl group at the para position.

- Applications : Used in biochemical research as a reagent for detecting aldehydes and ketones due to its enhanced reactivity compared to the meta isomer .

- Purity : Typically >98% .

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride (CAS 1233955-09-3)

- Molecular Formula : C₁₂H₁₆FN₃O₂S·HCl

- Applications : Investigated as a kinase inhibitor in neurological drug development .

N-Methyl-4-(methylsulfonyl)aniline Hydrochloride (CAS 1263378-01-3)

- Molecular Formula: C₈H₁₂ClNO₂S

- Key Differences : Replaces the hydrazinyl group with a methylsulfonyl (-SO₂CH₃) substituent.

- Similarity Score : 0.84 (structural similarity due to sulfonamide core) .

- Applications : Intermediate in synthesizing anti-inflammatory agents .

Functional Analogues

3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride (CAS 38894-11-0)

- Molecular Formula : C₈H₉N₃S·HCl·xH₂O

- Key Differences : Benzothiazole core with a hydrazone group instead of a sulfonamide.

- Applications : Used as a chromogenic reagent in spectrophotometric assays (e.g., formaldehyde detection) .

3-Methanesulfonylazetidine Hydrochloride (CAS 289905-88-0)

- Molecular Formula: C₄H₉NO₂S·HCl

- Key Differences : Azetidine ring with a methylsulfonyl group, lacking the aromatic benzene ring.

- Applications : Building block for protease inhibitors and covalent kinase inhibitors .

Key Research Findings

Reactivity : The meta-hydrazinyl group in 3-Hydrazinylbenzenesulfonamide HCl facilitates condensation reactions with carbonyl compounds, making it valuable in synthesizing hydrazones and Schiff bases . In contrast, the para isomer (CAS 17852-52-7) shows faster reaction kinetics due to reduced steric hindrance .

Biological Activity: Sulfonamide derivatives with fluorine (e.g., CAS 1233955-09-3) exhibit enhanced binding to ATP pockets in kinases compared to non-fluorinated analogues .

Solubility : Compounds with piperidine rings (e.g., CAS 1233955-09-3) demonstrate improved solubility in polar solvents, whereas benzothiazole derivatives (e.g., CAS 38894-11-0) are more lipophilic .

Biological Activity

3-Hydrazinylbenzenesulfonamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the compound's synthesis, biochemical properties, cellular effects, and its mechanisms of action, supported by relevant data and case studies.

This compound is synthesized through the reaction of hydrazine derivatives with sulfonamide compounds. The typical synthetic route involves the reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid, yielding high purity and yield of the final product.

The compound is known for its ability to interact with various biological targets. Its derivatives have shown promising results in:

- Cytotoxicity : N-arylpyrazole derivatives synthesized from this compound exhibit significant cytotoxic effects against several human tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .

- Enzyme Inhibition : The compound acts as an inhibitor for carbonic anhydrases (hCAII, hCAIX, hCAXII), which are implicated in various diseases such as glaucoma and epilepsy. Some derivatives have demonstrated inhibitory activity at submicromolar levels, outperforming standard inhibitors like acetazolamide .

Cellular Effects

Research indicates that this compound and its derivatives can induce apoptosis in cancer cells through various pathways:

- MTT Assay Results : In studies evaluating anticancer activity via MTT assays, certain derivatives have shown IC50 values significantly lower than those of established chemotherapeutic agents, indicating higher potency against specific cancer cell lines .

- Mechanisms of Action : The molecular docking studies suggest that these compounds bind effectively to critical amino acid residues in target enzymes, disrupting their normal function and leading to reduced cell viability in cancerous tissues .

Case Studies

- Anticancer Activity : A study focused on a derivative of this compound demonstrated enhanced anticancer activity against MCF-7 cells with an IC50 value indicating potent efficacy. Molecular docking suggested favorable interactions with estrogen receptors, potentially leading to fewer side effects compared to traditional therapies .

- Diabetes Management : Another research highlighted the use of sulfonamide derivatives as multitarget antidiabetic agents. The compounds increased glucose uptake in yeast cells significantly more than the reference drug berberine, showcasing their potential in managing hyperglycemia .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 3-Hydrazinylbenzenesulfonamide hydrochloride, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves sulfonation of benzene derivatives followed by hydrazine substitution. For example, in analogous sulfonamide syntheses, intermediates are validated via multistep reactions using reagents like SOCl₂ for chlorination and hydrazine for substitution . Key validation steps include:

- Spectroscopic characterization : IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) and NMR (¹H/¹³C) to verify hydrazinyl proton environments .

- Chromatographic purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to ensure >98% purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for chemical resistance), sealed goggles, and lab coats. Avoid skin contact due to potential irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as hydrazine derivatives are respiratory irritants .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₆H₈N₃O₂SCl).

- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .

- X-ray crystallography : For unambiguous structural determination if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrazine substitution step to improve yield?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of hydrazine. Evidence from PG (propylene glycol) use in analogous reactions shows improved solubility and reduced side products .

- Temperature control : Stepwise heating (e.g., 80°C for initiation, 120°C for completion) minimizes thermal degradation .

- Catalysts : Additives like triethylamine (NEt₃) neutralize HCl byproducts, shifting equilibrium toward product formation .

Q. How to resolve contradictions in spectroscopic data for novel derivatives?

- Methodological Answer :

- Cross-validation : Combine NMR (e.g., DEPT-135 for carbon hybridization) with 2D techniques (HSQC, HMBC) to assign ambiguous signals .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and vibrational spectra, aiding interpretation .

- Controlled degradation studies : Isolate and characterize decomposition products to identify interference peaks .

Q. What strategies ensure stability during long-term storage of this compound?

- Methodological Answer :

- Lyophilization : Freeze-drying under vacuum reduces hydrolytic degradation; monitor residual moisture (<1% via Karl Fischer titration) .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation of the hydrazinyl group .

- Stability-indicating assays : Periodic HPLC analysis under accelerated conditions (40°C/75% RH) to track degradation kinetics .

Q. How to design experiments probing the reactivity of the hydrazinyl group in cross-coupling reactions?

- Methodological Answer :

- Substrate screening : Test coupling partners (e.g., aryl halides, boronic acids) under Pd-catalyzed conditions (e.g., Suzuki-Miyaura) .

- Kinetic studies : Use in situ IR or LC-MS to monitor reaction progress and identify rate-limiting steps .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-hydrazine) to track bond formation via MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.